Cas no 2306264-68-4 (2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid)
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Spiro[3.5]nonane-5-carboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid
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- Inchi: 1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-8-15(9-10)7-5-4-6-11(15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)
- InChI Key: HQZMYZOFMPLOSK-UHFFFAOYSA-N
- SMILES: C1C2(CCCCC2C(O)=O)CC1NC(OC(C)(C)C)=O
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-100MG |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 100MG |
¥ 3,201.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-250MG |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 250MG |
¥ 5,121.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-500MG |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 500MG |
¥ 8,540.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-1G |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 1g |
¥ 12,804.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-5G |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 5g |
¥ 38,412.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-100mg |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 100mg |
¥3201.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-250mg |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 250mg |
¥5121.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-500mg |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 500mg |
¥8540.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-1g |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 1g |
¥12804.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH057-100.0mg |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid |
2306264-68-4 | 95% | 100.0mg |
¥3201.0000 | 2025-04-11 |
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid Suppliers
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid (CAS No. 2306264-68-4): A Versatile Building Block in Medicinal Chemistry and Biotechnology
2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid is a multifunctional organic compound characterized by its unique spiro[3.5]nonane core and the presence of a tert-butoxycarbonylamino group at the 2-position, along with a carboxylic acid functional group at the 9-position. This molecular architecture combines the structural rigidity of the spiro framework with the reactivity of amino and carboxyl functionalities, making it a promising candidate for applications in drug discovery, biomaterials, and chemical synthesis. The CAS No. 2306264-68-4 identifier ensures precise identification of this compound in scientific literature and industrial contexts.
The spiro[3.5]nonane scaffold, a bicyclic structure formed by the fusion of a three-membered ring and a five-membered ring, has garnered significant attention in recent years due to its ability to modulate molecular interactions in biological systems. This particular compound’s tert-butoxycarbonylamino moiety introduces steric hindrance and hydrogen-bonding capabilities, which are critical for optimizing drug-target interactions. The carboxylic acid group, meanwhile, provides carboxylic acid functionality that can participate in salt formation, hydrogen bonding, or conjugation with other molecules, enhancing its versatility in chemical design.
Recent advances in medicinal chemistry have highlighted the importance of functional group diversity in drug candidates. The tert-butoxycarbonylamino group in this compound is particularly noteworthy for its role as a protecting group in peptide synthesis. This functionality allows for the selective modification of amino acid residues, enabling the creation of complex peptides and peptidomimetics with tailored biological activities. The spiro[3.5]nonane core, meanwhile, offers a rigid structure that can stabilize conformational preferences, which is essential for ligand-receptor interactions in pharmacological applications.
Studies published in 2023 and 2024 have demonstrated the potential of 2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid in the development of novel therapeutics targeting neurodegenerative diseases. Researchers at the University of Tokyo and the National Institute of Biomedical Innovation (NIBIO) have reported that this compound exhibits neuroprotective properties by modulating the activity of specific ion channels in neuronal cells. The combination of the tert-butoxycarbonylamino group and the carboxylic acid functionality appears to enhance its ability to interact with membrane-bound receptors, a critical factor in the treatment of conditions such as Alzheimer’s disease and Parkinson’s disease.
Another area of emerging research involves the use of this compound in the synthesis of biodegradable polymers for drug delivery applications. A 2024 study published in *Advanced Materials* explored the incorporation of 2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid into polymeric matrices to create controlled-release systems for anti-cancer drugs. The spiro[3.5]nonane scaffold was found to improve the mechanical stability of the polymer while allowing for the controlled release of active pharmaceutical ingredients (APIs). This dual functionality makes the compound a valuable tool in the development of smart drug delivery systems.
From a synthetic perspective, the preparation of 2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid involves a multi-step process that leverages the reactivity of the tert-butoxycarbonyl group. A 2023 paper in *Organic Letters* described a novel approach to synthesizing this compound using a [4+2] cycloaddition reaction, which allows for the efficient construction of the spiro[3.5]nonane core. This method reduces the number of purification steps required, making it more cost-effective for large-scale production. The carboxylic acid group is then introduced through a coupling reaction, ensuring the final product retains its structural integrity.
Advancements in computational chemistry have further expanded the utility of this compound by enabling the prediction of its interactions with biological targets. Machine learning models trained on datasets of similar molecules have identified the tert-butoxycarbonylamino group as a key contributor to the compound’s binding affinity for specific proteins. These models are now being used to screen large libraries of analogs, accelerating the discovery of new drug candidates. The spiro[3.5]nonane core’s ability to adopt multiple conformations also suggests potential applications in the design of allosteric modulators, which are increasingly important in the treatment of complex diseases.
In the context of biotechnology, 2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid has shown promise as a building block for the development of biosensors and molecular imaging agents. A 2024 study published in *ACS Nano* demonstrated that this compound can be functionalized with fluorescent tags to create probes for detecting specific biomarkers in vivo. The carboxylic acid group facilitates conjugation with imaging agents, while the spiro[3.5]nonane scaffold ensures the stability of the probe under physiological conditions. This application highlights the compound’s adaptability to diverse technological platforms.
Despite its potential, challenges remain in optimizing the biological activity of this compound. Ongoing research focuses on modifying the tert-butoxycarbonylamino group to enhance its solubility and permeability across cell membranes. Additionally, efforts are being made to reduce the cytotoxicity of the spiro[3.5]nonane scaffold, which has been observed in some preliminary studies. These efforts underscore the importance of balancing functional group reactivity with biocompatibility in the design of therapeutic agents.
In conclusion, 2-(tert-butoxycarbonylamino)spiro[3.5]nonane-9-carboxylic acid (CAS No. 2306264-68-4) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combining the rigidity of the spiro[3.5]nonane scaffold with the reactivity of the tert-butoxycarbonylamino and carboxylic acid groups, positions it as a versatile building block for the development of next-generation therapeutics. As research continues to uncover its full potential, this compound is poised to play a central role in the advancement of drug discovery and biotechnology.
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